molecular formula C19H23ClN4O3S2 B3501896 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B3501896
M. Wt: 455.0 g/mol
InChI Key: LHZBOSATQFGHFH-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a sulfonyl group, and an azepane ring, making it an interesting subject for research in medicinal chemistry and other disciplines.

Preparation Methods

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonyl and azepane groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield .

Chemical Reactions Analysis

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S2/c1-2-28-19-21-13-16(20)17(23-19)18(25)22-14-7-9-15(10-8-14)29(26,27)24-11-5-3-4-6-12-24/h7-10,13H,2-6,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZBOSATQFGHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

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